molecular formula C10H12BrN3S B13482912 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13482912
M. Wt: 286.19 g/mol
InChI Key: AWILACFPSCOGMC-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features a bromothiophene moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.

    Coupling with Pyrazole: The bromothiophene intermediate is then coupled with 3,5-dimethyl-1H-pyrazole-4-amine using a suitable coupling reagent such as palladium catalysts in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient coupling and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Oxidized forms of the thiophene ring.

    Reduction Products: Reduced forms of the pyrazole ring.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.

Comparison with Similar Compounds

  • 4-Bromothiophene-2-carbaldehyde
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to the combination of the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H12BrN3S/c1-6-10(12)7(2)14(13-6)4-9-3-8(11)5-15-9/h3,5H,4,12H2,1-2H3

InChI Key

AWILACFPSCOGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CS2)Br)C)N

Origin of Product

United States

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